

Spectroscopic Analysis of 2-Chloro-4,6-dimethylnicotinonitrile: A Technical Guide

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 2-Chloro-4,6-dimethylnicotinonitrile |
| Cat. No.: | B082373 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4,6-dimethylnicotinonitrile** (CAS No: 58850-81-0). The document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the expected data in a structured format. While extensive searches for publicly available, specific experimental spectra for this compound have been inconclusive, this guide serves as a robust framework for researchers undertaking its synthesis and characterization.

The molecular formula for **2-Chloro-4,6-dimethylnicotinonitrile** is $C_8H_7ClN_2$ and it has a molecular weight of 166.61 g/mol .

Data Presentation

The following tables summarize the anticipated spectroscopic data for **2-Chloro-4,6-dimethylnicotinonitrile**. These are based on the known structure and typical values for similar organic compounds.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------------------|
| ~7.2 | s | 1H | H-5 (aromatic) |
| ~2.6 | s | 3H | CH ₃ at C-6 |
| ~2.4 | s | 3H | CH ₃ at C-4 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------|
| ~160 | C-2 (C-Cl) |
| ~158 | C-6 |
| ~150 | C-4 |
| ~130 | C-5 |
| ~118 | C-3 |
| ~115 | CN (nitrile) |
| ~24 | CH ₃ at C-6 |
| ~20 | CH ₃ at C-4 |

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------------------|
| ~2230-2210 | Medium | C≡N (nitrile) stretch |
| ~1600-1450 | Strong | C=C and C=N (aromatic ring) stretches |
| ~1400-1350 | Medium | C-H (methyl) bend |
| ~850-750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z Ratio | Relative Intensity (%) | Assignment |
|-----------|------------------------|---|
| 166/168 | Major | $[M]^+$, $[M+2]^+$ (due to ^{35}Cl and ^{37}Cl isotopes) |
| 151/153 | Fragment | $[M-\text{CH}_3]^+$ |
| 131 | Fragment | $[M-\text{Cl}]^+$ |
| 104 | Fragment | $[M-\text{Cl}-\text{HCN}]^+$ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4,6-dimethylnicotinonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
 - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
 - ^{13}C NMR Acquisition:

- Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
- Reference the chemical shifts to the deuterated solvent signal.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FT-IR:
 - Sample Preparation: Place a small amount of the solid **2-Chloro-4,6-dimethylnicotinonitrile** directly onto the ATR crystal.
 - Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
 - Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
 - Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

- Gas Chromatography:

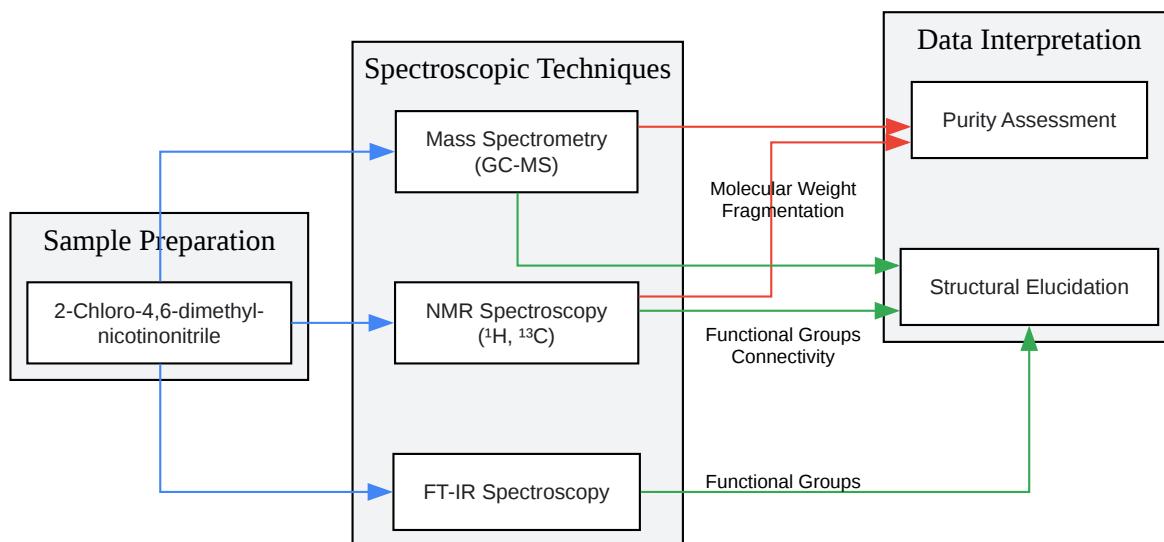
- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

- Mass Spectrometry:

- As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV).
- The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The mass spectrum is recorded, showing the relative abundance of each ion.

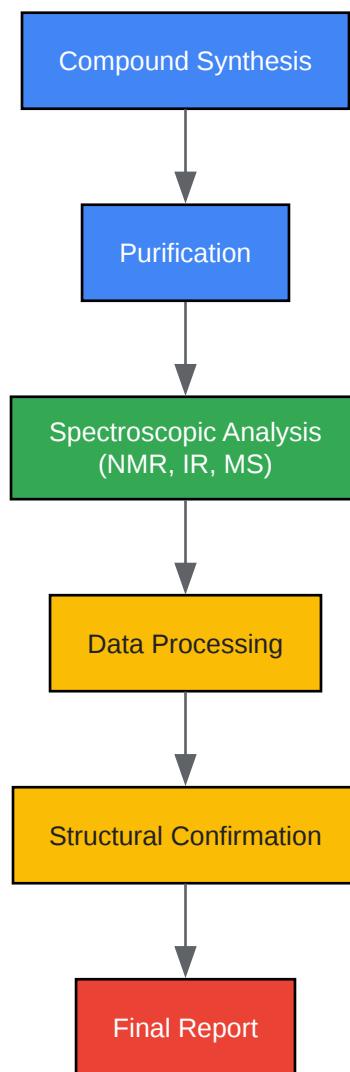
Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical steps from synthesis to structural confirmation.

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